molecular formula C10H10N2O2 B8661279 methyl 4-methyl-1H-indazole-7-carboxylate

methyl 4-methyl-1H-indazole-7-carboxylate

Cat. No.: B8661279
M. Wt: 190.20 g/mol
InChI Key: BUNIEBNNMAOSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-methyl-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1H-indazole-7-carboxylate typically involves the reaction of 4-methyl-1H-indazole-7-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-methyl-1H-indazole-7-carboxylic acid+methanolH2SO44-methyl-1H-indazole-7-carboxylic acid methyl ester+water\text{4-methyl-1H-indazole-7-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-methyl-1H-indazole-7-carboxylic acid+methanolH2​SO4​​4-methyl-1H-indazole-7-carboxylic acid methyl ester+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methyl-1H-indazole-7-carboxylic acid, while reduction could produce 4-methyl-1H-indazole-7-methanol.

Scientific Research Applications

methyl 4-methyl-1H-indazole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-indazole-3-carboxylic acid methyl ester
  • 4-methyl-1H-indazole-5-carboxylic acid methyl ester
  • 4-methyl-1H-indazole-6-carboxylic acid methyl ester

Uniqueness

methyl 4-methyl-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 4-methyl-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7(10(13)14-2)9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

BUNIEBNNMAOSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3,4-dimethyl-2-aminobenzoate (10 g) in concentrated hydrochloric acid (20 ml) was cooled to 0° C., treated with solution of tetrafluoroammoniumborate (9.4 g) in water (2 ml), a solution of sodium nitrite (7.7 g) in water (2 ml) dropwise, stirred for 2 h, filtered to get a solid. The solid residue was dissolved in chloroform (50 m), treated with potassium acetate (2 mol equivalents) and catalytic amounts of 18-Crown-6, and stirred for 12 h. The reaction mixture was treated with water (50 ml) and extracted with chloroform (2×50 ml). The combined organic layers were dried over sodium sulfate and concentrated. Chromatographic purification (hexane/ethyl acetate 80:20) gave 4-methyl- 1H-indazole-7-carboxylic acid methyl ester (3.2 g). 1H-NMR (400 MHz, CDCl3): 2.68 (s, 3H), 4.00 (s, 3H), 7.02 (d, 1H), 7.97 (d, 1H), 8.15 (s, 1H). LC-MS (methanol): m/z=191 (M+H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
tetrafluoroammoniumborate
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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